

Comparative Efficacy of 6-chloro-N-methylnicotinamide: An Overview

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Compound of Interest

Compound Name: 6-chloro-N-methylnicotinamide

Cat. No.: B035713

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A comparative guide for researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available scientific literature lacks specific in vitro and in vivo efficacy studies for the compound **6-chloro-N-methylnicotinamide**. This molecule is predominantly documented as a chemical intermediate for the synthesis of more complex pharmaceutical agents.

To fulfill the structural and content requirements of this guide, we will present a comparative analysis of a closely related class of compounds—chlorinated nicotinamide derivatives with fungicidal properties. This will serve as an illustrative example of how the in vitro and in vivo efficacy of such a compound would be evaluated and presented. The data and protocols are based on published research on N-(thiophen-2-yl) nicotinamide derivatives, some of which are chlorinated.

Illustrative Compound Class: Fungicidal N-(thiophen-2-yl) Nicotinamide Derivatives

This section provides a sample comparison guide for a representative fungicidal nicotinamide derivative, compound 4f, based on available literature.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data for the antifungal efficacy of a representative chlorinated nicotinamide derivative (Compound 4f) and its comparators.

Table 1: In Vitro Antifungal Activity

Compound	Target Fungus	Efficacy Metric (EC50)	Reference Fungicide	Reference EC50
Compound 4f	Pseudoperonospora cubensis (cucumber downy mildew)	1.96 mg/L	Diflumetorim	21.44 mg/L
Flumorph	7.55 mg/L			

Table 2: In Vivo Fungicidal Efficacy (Field Trial)

Compound Formulation (10% EC)	Application Rate	Target Disease	Control Efficacy	Reference Fungicide	Reference Efficacy
Compound 4f	100 mg/L	Cucumber Downy Mildew	70%	Flumorph (200 mg/L)	56%
200 mg/L	79%	Mancozeb (1000 mg/L)	76%		

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of the presented data.

In Vitro Antifungal Susceptibility Testing

The in vitro efficacy of the nicotinamide derivatives is determined by assessing the inhibition of mycelial growth of the target fungi.

- **Fungal Culture:** The pathogenic fungus, *Pseudoperonospora cubensis*, is cultured on a suitable medium, such as potato dextrose agar (PDA), at a controlled temperature (e.g., 25-28°C) to obtain fresh mycelium.

- Compound Preparation: The test compounds and reference fungicides are dissolved in a solvent like dimethyl sulfoxide (DMSO) to create stock solutions. These are then diluted with the culture medium to achieve the desired final concentrations.
- Assay Procedure: Mycelial plugs of a specific diameter are transferred to the center of petri dishes containing the medium mixed with the test compounds at various concentrations.
- Incubation and Measurement: The plates are incubated for a period that allows for sufficient growth in the control group (medium with DMSO but without the test compound). The diameter of the fungal colony is then measured.
- Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is then determined using probit analysis.

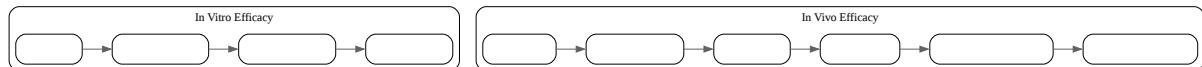
In Vivo Fungicidal Activity Assay (Greenhouse/Field)

The in vivo efficacy is evaluated by testing the compounds' ability to protect a host plant from fungal infection.

- Plant Cultivation: Healthy cucumber plants are grown under controlled greenhouse conditions to a specific developmental stage (e.g., the two-leaf stage).
- Compound Application: The test compounds are formulated as an emulsifiable concentrate (EC) and diluted with water to the desired concentrations. The formulations are then sprayed evenly onto the leaves of the cucumber plants.
- Inoculation: After the spray has dried, the plants are inoculated with a suspension of *P. cubensis* spores.
- Incubation: The inoculated plants are maintained in a high-humidity environment to facilitate the development of the disease.
- Efficacy Evaluation: After a set incubation period (e.g., 7-10 days), the severity of the disease on the treated plants is assessed and compared to the untreated control plants. The control efficacy is calculated based on the reduction in disease symptoms.

Mandatory Visualization

Experimental Workflow Diagram

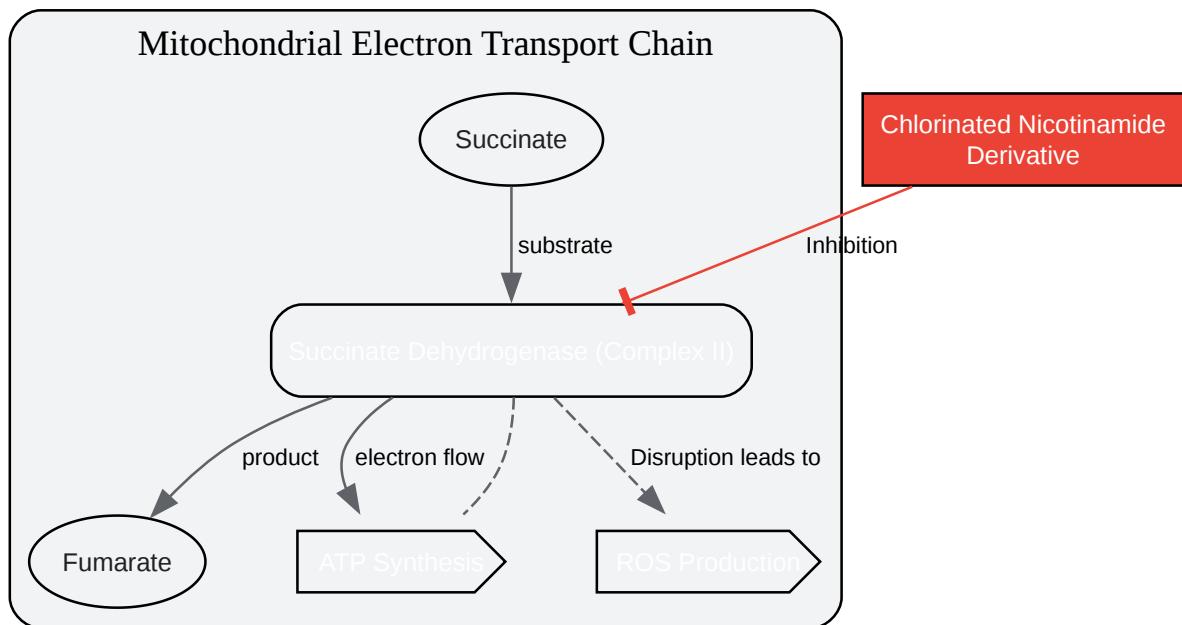


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Caption: Workflow for In Vitro and In Vivo Fungicidal Efficacy Testing.

Signaling Pathway Diagram

Many nicotinamide-based fungicides act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.



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Caption: Inhibition of Succinate Dehydrogenase by a Nicotinamide Derivative.

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